1,3-dimethyl-5-{[(pyridin-2-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-5-{[(pyridin-2-ylmethyl)amino]methyl}-1,3-benzodiazol-2-one is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with a pyridin-2-ylmethyl group. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-{[(pyridin-2-ylmethyl)amino]methyl}-1,3-benzodiazol-2-one typically involves multiple steps. One common method includes the reaction of 1,3-dimethylbenzodiazole with pyridin-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-{[(pyridin-2-ylmethyl)amino]methyl}-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzodiazole derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated benzodiazole structure.
Scientific Research Applications
1,3-dimethyl-5-{[(pyridin-2-ylmethyl)amino]methyl}-1,3-benzodiazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-{[(pyridin-2-ylmethyl)amino]methyl}-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and target. Molecular docking studies have shown that the compound can fit into the active sites of certain enzymes, inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylbenzodiazole: Lacks the pyridin-2-ylmethyl group, resulting in different chemical and biological properties.
Pyridin-2-ylmethylamine: Does not contain the benzodiazole core, leading to distinct reactivity and applications.
Benzodiazole derivatives: Various derivatives with different substituents can exhibit a wide range of activities.
Uniqueness
1,3-dimethyl-5-{[(pyridin-2-ylmethyl)amino]methyl}-1,3-benzodiazol-2-one is unique due to its specific combination of a benzodiazole core and a pyridin-2-ylmethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H18N4O |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
1,3-dimethyl-5-[(pyridin-2-ylmethylamino)methyl]benzimidazol-2-one |
InChI |
InChI=1S/C16H18N4O/c1-19-14-7-6-12(9-15(14)20(2)16(19)21)10-17-11-13-5-3-4-8-18-13/h3-9,17H,10-11H2,1-2H3 |
InChI Key |
UXHHIIFZUXGVMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCC3=CC=CC=N3)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.